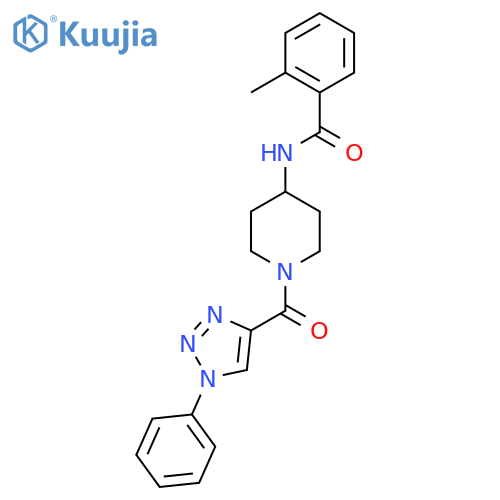

Cas no 1251548-71-6 (2-methyl-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide)

2-methyl-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 2-methyl-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide

- 2-methyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide

- 2-methyl-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide

- AKOS024485358

- VU0624563-1

- 1251548-71-6

- 2-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- F3406-7642

-

- インチ: 1S/C22H23N5O2/c1-16-7-5-6-10-19(16)21(28)23-17-11-13-26(14-12-17)22(29)20-15-27(25-24-20)18-8-3-2-4-9-18/h2-10,15,17H,11-14H2,1H3,(H,23,28)

- InChIKey: VGKHYBSNHUJMGF-UHFFFAOYSA-N

- SMILES: O=C(C1=CN(C2C=CC=CC=2)N=N1)N1CCC(CC1)NC(C1C=CC=CC=1C)=O

計算された属性

- 精确分子量: 389.18517499g/mol

- 同位素质量: 389.18517499g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 29

- 回転可能化学結合数: 4

- 複雑さ: 572

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3

- トポロジー分子極性表面積: 80.1Ų

2-methyl-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3406-7642-5mg |

2-methyl-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |

1251548-71-6 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7642-2μmol |

2-methyl-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |

1251548-71-6 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7642-1mg |

2-methyl-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |

1251548-71-6 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7642-3mg |

2-methyl-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |

1251548-71-6 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7642-20mg |

2-methyl-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |

1251548-71-6 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7642-15mg |

2-methyl-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |

1251548-71-6 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7642-25mg |

2-methyl-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |

1251548-71-6 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7642-10μmol |

2-methyl-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |

1251548-71-6 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7642-5μmol |

2-methyl-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |

1251548-71-6 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7642-2mg |

2-methyl-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |

1251548-71-6 | 2mg |

$59.0 | 2023-09-10 |

2-methyl-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide 関連文献

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

2-methyl-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamideに関する追加情報

Introduction to 2-methyl-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide (CAS No. 1251548-71-6)

2-methyl-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide, identified by its CAS number 1251548-71-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in the development of novel therapeutic agents. The structural complexity of this molecule, characterized by its fused heterocyclic system and functional groups, contributes to its unique pharmacological profile and potential applications in addressing various medical conditions.

The molecular framework of 2-methyl-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide incorporates several key pharmacophoric elements. The presence of a piperidine ring at the 4-position of the benzamide moiety introduces a rigid scaffold that can interact with biological targets in a specific manner. Additionally, the 1H-1,2,3-triazole unit at the N-position enhances the compound's ability to engage with enzymes and receptors due to its aromaticity and electron-rich nature. The methyl group at the 2-position of the piperidine ring further modulates the electronic properties of the molecule, influencing its binding affinity and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 2-methyl-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against several enzymes implicated in inflammatory pathways and cancer progression. The benzamide moiety, a well-known pharmacophore in drug design, is particularly noteworthy for its role in modulating protein-protein interactions and enzyme kinetics. By leveraging structure-based drug design strategies, researchers have identified potential lead compounds derived from this scaffold that show promise in preclinical studies.

The synthesis of 2-methyl-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. Key synthetic steps include condensation reactions to form the triazole ring, followed by introduction of the piperidine moiety through nucleophilic substitution or cyclization techniques. The final step involves coupling the benzamide group via amide bond formation reactions such as acylation or carbodiimide-mediated condensation. These synthetic methodologies are critical for ensuring high yield and purity, which are essential for subsequent biological evaluation.

In vitro studies have demonstrated that derivatives of 2-methyl-N-1-(1H-pyrazolyl)-N'-phenylbenzamidine (a related compound) exhibit significant anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-beta. Given the structural similarities between these compounds and 1251548_71_6, it is reasonable to hypothesize that our target molecule may share similar pharmacological effects. Further research is needed to validate these hypotheses through comprehensive pharmacokinetic and toxicological assessments.

The potential therapeutic applications of 1251548_71_6 extend beyond anti-inflammatory effects. Preliminary data suggest that this compound may also possess chemopreventive properties by modulating signaling pathways involved in cell proliferation and apoptosis. The triazole ring is known to interact with DNA repair mechanisms and oxidative stress pathways, which are critical factors in cancer development. By targeting these pathways, 1251548_71_6 could serve as a novel therapeutic agent for treating various malignancies.

Advances in high-throughput screening (HTS) technologies have facilitated rapid identification of bioactive compounds like 1251548_71_6 from large chemical libraries. HTS allows for parallel testing of thousands of compounds against multiple biological targets, enabling researchers to identify hits with high affinity and selectivity. Once hits are identified from HTS assays, structure-based optimization can be employed to enhance their potency and reduce off-target effects. This iterative process has been instrumental in developing drugs that meet stringent pharmacological criteria.

The role of computational tools in drug discovery cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into the conformational dynamics and electronic properties of 1251548_71_6, aiding in rational design modifications. These tools help predict how small changes in the molecular structure can significantly impact binding affinity and metabolic stability. By integrating experimental data with computational predictions, researchers can accelerate the development pipeline for novel therapeutics.

The future direction of research on 1251548_71_6 includes exploring its potential as an antiviral agent against emerging pathogens such as SARS-CoV variants or other RNA viruses. The triazole scaffold has shown efficacy against viral proteases and polymerases due to its ability to mimic natural substrates or inhibit key enzymatic activities essential for viral replication. Additionally, exploring prodrug formulations could enhance bioavailability and target specificity while minimizing systemic side effects.

In conclusion,1251548_71_6 represents a promising candidate for further investigation in pharmaceutical research due to its unique structural features and demonstrated biological activities. Its synthesis presents challenges that require innovative chemical methodologies but offer opportunities for developing novel therapeutics targeting inflammation,cancer,and possibly antiviral applications.As research progresses,it is anticipated that additional derivatives will be exploredto optimize efficacyand safety profiles,bolstering efforts toward next-generation pharmaceuticals.

1251548-71-6 (2-methyl-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide) Related Products

- 2172022-68-1(9-benzyl-2-methyl-6-oxa-2,10-diazaspiro4.5decane)

- 1391469-99-0(rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride)

- 1807416-42-7(2-Fluoro-3-iodopyridine-5-acrylic acid)

- 2649057-50-9(1,3-dichloro-5-(1-isocyanatoethyl)benzene)

- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)

- 1517500-36-5(3-(3-fluoro-2-methoxyphenyl)-3-methylbutanoic acid)

- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)

- 2089300-62-7(ethyl 2-amino-1,2,4triazolo1,5-apyridine-7-carboxylate)

- 1795499-96-5(ethyl 2-(propan-2-yl)oxane-3-carboxylate)

- 1289212-90-3(5-Chloro-N-cyclopropylpicolinamide)